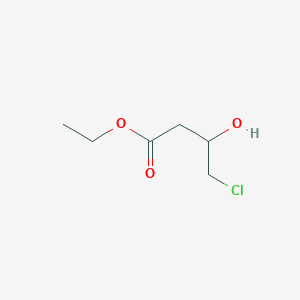
二モリブデン炭化物 (Mo2C)
説明
Molybdenum carbide (Mo2C) is a compound of molybdenum and carbon, with a chemical formula of Mo2C. It is a refractory metal carbide and has a high melting point of about 3,200 °C. It is often used in high-temperature applications, such as for the manufacturing of cutting tools and wear-resistant coatings. Mo2C has also been studied for its potential applications in the fields of catalysis, energy storage, and electrochemical sensing.
科学的研究の応用
酸化還元反応における触媒
二モリブデン炭化物は、有機化合物の酸化還元反応における触媒として使用されます . 二モリブデン炭化物の調製方法は、その結晶構造と触媒活性に大きな影響を与えます . これは、石油精製や石油化学プロセスで従来使用されている担持金属および硫化物触媒の代替とみなされています .
水素製造
二モリブデン炭化物は、乾式メタン改質、メタノール水蒸気改質、水性ガスシフト反応(WGSR)、および水の電気分解による水素発生など、いくつかの反応における水素製造の触媒として使用されます .
水素発生反応(HER)触媒
二モリブデン炭化物は、その優れたPt様触媒活性、低コスト、高い化学的安定性、および天然存在量により、持続可能な水素製造の分野で広く注目を集めています . これは、地球上に豊富に存在する/貴金属ではないHER触媒として使用されています .
炭素材料との複合体
二モリブデン炭化物材料の導電率と水素発生能力は、二モリブデン炭化物を炭素材料またはドープされた炭素材料と複合することにより向上させることができます .
非貴金属によるドーピング
二モリブデン炭化物の触媒活性は、非貴金属でドーピングすることで最適化できます .
遷移金属ドーピング
二モリブデン炭化物の触媒活性は、遷移金属でドーピングすることによっても向上させることができます .
ヘテロ構造の構築
作用機序
Target of Action
Molybdenum Carbide (Mo2C) primarily targets carbon dioxide (CO2) and hydrogen (H2) molecules . It acts as a catalyst in various reactions, including the hydrogenation of CO2 , Fischer-Tropsch (FT) synthesis , methane dry reforming , and the water-gas shift (WGS) reaction . The Mo-terminated surface of Mo2C is more reactive for the dissociation of CO2 than the C-terminated surface .
Mode of Action
Mo2C interacts with its targets through a process known as catalysis . In the context of CO2 hydrogenation, Mo2C facilitates the reaction by lowering the energy barrier for the reaction, thereby increasing the rate of reaction . The Mo-terminated surface of Mo2C is particularly active, favoring H2 dissociation .
Biochemical Pathways
The primary biochemical pathway affected by Mo2C is the hydrogenation of CO2 . This process involves the conversion of CO2 into value-added chemicals or fuels, particularly when combined with H2 obtained using renewable energy . The products of this reaction can include CO, methanol, dimethyl ether (DME), methane, or heavier hydrocarbons .
Pharmacokinetics
The stability and reactivity of mo2c are crucial for its effectiveness as a catalyst .
Result of Action
The primary result of Mo2C’s action is the efficient conversion of CO2 into useful products . For example, in CO2 hydrogenation, Mo2C has been reported to yield a particularly high selectivity to CO via the reverse water-gas shift (RWGS) reaction .
Action Environment
The action of Mo2C can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the surface coverage of termination groups (Tx) on Mo2C can be tuned by H2 pretreatment conditions, which in turn controls the activity and product selectivity of Mo2C in CO2 hydrogenation . Furthermore, the γ’ phase of Mo2C, which forms at relatively low temperatures, can transform to the γ phase at 800 °C .
将来の方向性
Molybdenum carbide has been identified to be an excellent catalyst for the hydrogen evolution reaction (HER) due to its platinum-like electronic structure . It has been suggested that the formation of both β-Mo2C and α-Mo2C is possible, depending on activation conditions . Future development trends and perspectives for this promising material are also being discussed .
特性
IUPAC Name |
methane;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.2Mo/h1H4;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGQSESDQXCFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Mo].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Mo2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923529 | |
| Record name | Methane--molybdenum (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12069-89-5 | |
| Record name | Molybdenum carbide (Mo2C) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum carbide (Mo2C) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane--molybdenum (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimolybdenum carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)





